

manufacturing process of Disperse yellow 241

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Compound of Interest

Compound Name: Disperse yellow 241

Cat. No.: B1582767

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An In-depth Technical Guide to the Manufacturing Process of **Disperse Yellow 241**

This technical guide provides a comprehensive overview of the manufacturing process for **Disperse Yellow 241** (C.I. 128450), a monoazo dye used for coloring synthetic fibers.^{[1][2]} The synthesis involves a two-stage process: the diazotization of 3,4-dichlorobenzenamine followed by an azo coupling reaction with 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.^{[1][3]} This guide is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, quantitative data, and a visual representation of the manufacturing workflow.

Core Manufacturing Process

The industrial synthesis of **Disperse Yellow 241** is a well-established example of azo dye production. The process can be broken down into the following key stages:

- **Diazotization:** The primary aromatic amine, 3,4-dichlorobenzenamine, is converted into a diazonium salt. This reaction is conducted in an acidic medium at low temperatures to ensure the stability of the highly reactive diazonium salt intermediate.^[4]
- **Azo Coupling:** The resulting diazonium salt is then reacted with the coupling component, 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This electrophilic aromatic substitution reaction forms the characteristic azo (-N=N-) linkage, which is the chromophore responsible for the dye's color.^{[4][5]}
- **Isolation and Purification:** The synthesized dye, being sparingly soluble, precipitates from the reaction mixture. It is then isolated through filtration, washed to remove impurities and

unreacted starting materials, and subsequently dried to yield the final product.^[6]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of **Disperse Yellow 241**. Molar equivalents are based on the starting amount of 3,4-dichlorobenzeneamine.

Parameter	Value	Notes
Reactants		
3,4-Dichlorobenzeneamine	1.0 mol. eq.	Diazo Component
6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile	1.0 mol. eq.	Coupling Component
Hydrochloric Acid (37%)	2.5 - 3.0 mol. eq.	To form the amine salt and maintain acidity
Sodium Nitrite	1.05 mol. eq.	Diazotizing agent
Reaction Conditions		
Diazotization Temperature	0 - 5 °C	Critical for the stability of the diazonium salt
Coupling Temperature	0 - 10 °C	To control the reaction rate and minimize side reactions
Coupling pH	4.0 - 6.0	Maintained using a buffer like sodium acetate
Product Specifications		
Expected Yield	85 - 95%	Typical for this class of azo disperse dyes
Purity	>98%	Achievable with proper washing and purification
Appearance	Bright greenish-yellow powder	^[1]

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of **Disperse Yellow 241**.

Part 1: Diazotization of 3,4-Dichlorobenzeneamine

- In a well-ventilated fume hood, a suspension of 3,4-dichlorobenzeneamine (1.0 molar equivalent) is prepared in a mixture of water and concentrated hydrochloric acid (2.5 molar equivalents).
- The mixture is cooled to a temperature between 0 and 5 °C in an ice-salt bath with continuous stirring.
- A solution of sodium nitrite (1.05 molar equivalents) in cold water is prepared.
- The sodium nitrite solution is added dropwise to the suspension of 3,4-dichlorobenzeneamine hydrochloride over a period of 30 to 45 minutes. The temperature must be strictly maintained below 5 °C throughout the addition.
- After the complete addition of the sodium nitrite solution, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure the diazotization is complete. The formation of a clear solution of the 3,4-dichlorobenzenediazonium chloride indicates the completion of this stage.

Part 2: Azo Coupling Reaction

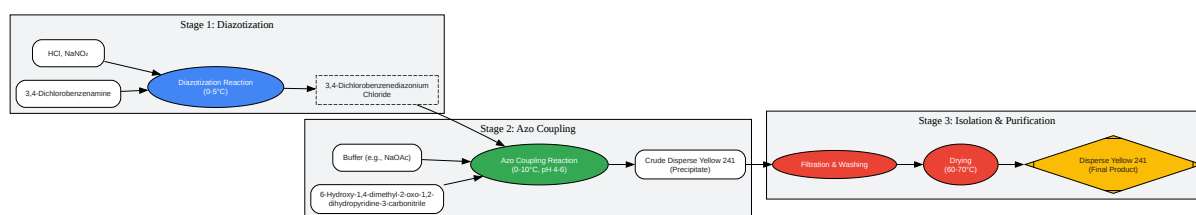
- In a separate reaction vessel, 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 molar equivalent) is dissolved in a dilute aqueous solution of sodium hydroxide at a temperature of 0-5 °C.
- The freshly prepared 3,4-dichlorobenzenediazonium chloride solution from Part 1 is slowly added to the solution of the coupling component with vigorous stirring. The temperature of the reaction mixture should be maintained between 0 and 10 °C.
- The pH of the reaction mixture is maintained between 4.0 and 6.0 by the portion-wise addition of a saturated sodium acetate solution.

- Upon completion of the addition, the reaction mixture is stirred for a further 2 to 3 hours, allowing the coupling reaction to go to completion. A bright yellow precipitate of **Disperse Yellow 241** will form.

Part 3: Isolation and Purification

- The precipitated **Disperse Yellow 241** is collected by vacuum filtration using a Buchner funnel.
- The filter cake is washed thoroughly with cold water until the filtrate is neutral to litmus paper and free of chloride ions (tested with silver nitrate solution).
- The washed filter cake is then dried in a vacuum oven at 60-70 °C until a constant weight is achieved.

Manufacturing Process Workflow



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Caption: Synthesis pathway of **Disperse Yellow 241**.

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